

# An In-depth Technical Guide to H-DL-Abu-OH (DL- $\alpha$ -Aminobutyric Acid)

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## Compound of Interest

Compound Name: *H-DL-Abu-OH*

Cat. No.: *B3430085*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **H-DL-Abu-OH**, also known as DL- $\alpha$ -Aminobutyric acid, a non-proteinogenic amino acid of significant interest in various scientific fields. This document details its physicochemical properties, relevant experimental protocols, and biological significance, including its metabolic origins and role in cellular signaling.

## Physicochemical and Quantitative Data

**H-DL-Abu-OH** is a racemic mixture of the D and L enantiomers of  $\alpha$ -aminobutyric acid. Its fundamental properties are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Weight	103.12 g/mol	[1][2]
Chemical Formula	C <sub>4</sub> H <sub>9</sub> NO <sub>2</sub>	[1]
CAS Number	2835-81-6	[1]
Appearance	White to off-white solid	[1]
Melting Point	291 °C (decomposes)	[3]
Water Solubility	143,800 mg/L at 25 °C (estimated)	[3]
IUPAC Name	(RS)-2-aminobutanoic acid	[4]
Synonyms	DL-2-Aminobutyric acid, DL-alpha-Aminobutyric acid, DL-Butyrine, DL-Homoalanine	[4]

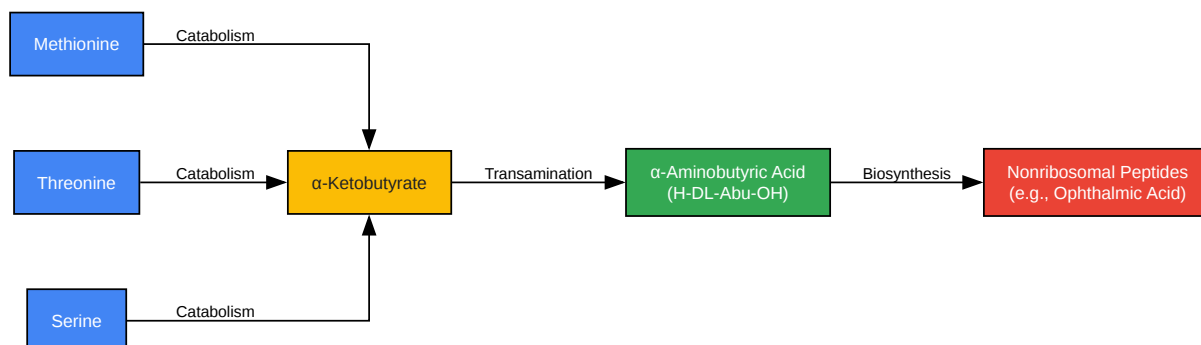
## Biological Significance and Signaling Pathways

**H-DL-Abu-OH**, as the alpha-isomer of aminobutyric acid, is distinct from the well-known neurotransmitter  $\gamma$ -aminobutyric acid (GABA).[5][6] While not a direct component of the canonical GABAergic signaling pathway,  $\alpha$ -aminobutyric acid (AABA) plays important roles in metabolism and has emerging significance in cellular signaling and as a biomarker.

AABA is primarily a byproduct of the metabolic pathways of methionine and threonine.[7] Its levels in biological fluids can reflect underlying metabolic shifts and have been associated with physical performance, aging, and liver health.[7] The ratio of GABA to AABA has been proposed as a potential marker of aging, linking brain and muscle function.[7]

Recent research has illuminated a role for AABA in regulating inflammatory responses. Specifically, AABA has been shown to constrain M1 macrophage polarization and function.[8] This immunomodulatory effect is achieved through metabolic reprogramming—promoting oxidative phosphorylation (OXPHOS) and the metabolism of glutamine and arginine while inhibiting glycolysis.[8] Furthermore, AABA can induce epigenetic modifications by increasing the trimethylation of histone H3K27 at the promoter regions of inflammatory genes associated with M1 macrophages, thereby inhibiting their expression.[8]

Below is a diagram illustrating the metabolic origins of  $\alpha$ -aminobutyric acid.



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Metabolic Pathway of  $\alpha$ -Aminobutyric Acid.[3]

## Experimental Protocols

### Solid-Phase Peptide Synthesis (SPPS) Incorporating H-DL-Abu-OH

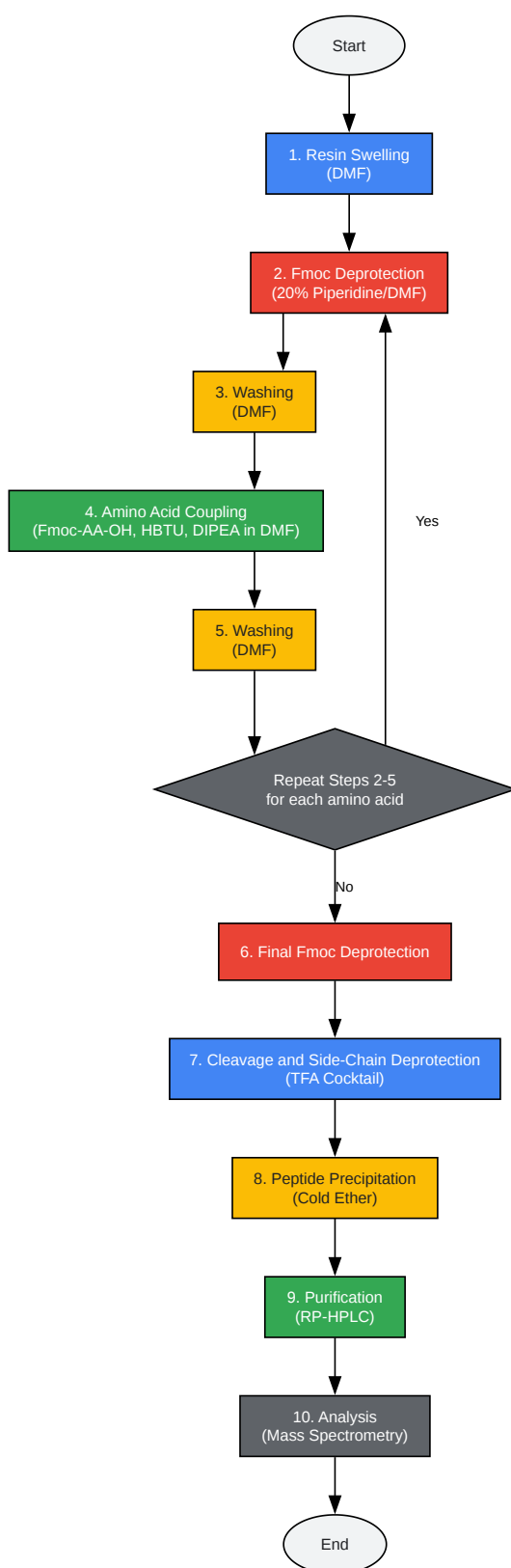
**H-DL-Abu-OH** is a valuable building block in the synthesis of novel peptides, where its incorporation can influence peptide structure and function. The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing an **H-DL-Abu-OH** residue using Fmoc chemistry.

Materials and Equipment:

- Fmoc-protected amino acids (including Fmoc-DL-Abu-OH)
- Appropriate resin (e.g., Wang or Rink Amide resin)
- Coupling reagents (e.g., HBTU, HATU)
- Activation base (e.g., DIPEA, NMM)

- Deprotection solution (e.g., 20% piperidine in DMF)
- Solvents: DMF, DCM, Methanol
- Cleavage cocktail (e.g., TFA-based)
- Peptide synthesis vessel
- Shaker or automated peptide synthesizer
- HPLC for purification
- Mass spectrometer for characterization

Workflow Diagram:



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Workflow for Solid-Phase Peptide Synthesis.

#### Procedure:

- **Resin Swelling:** Swell the resin in DMF for at least 30 minutes in the reaction vessel.
- **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- **Washing:** Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
- **Amino Acid Coupling:** Activate the incoming Fmoc-protected amino acid (e.g., Fmoc-DL-Abu-OH) with a coupling reagent and an activation base in DMF. Add this solution to the resin and allow it to react to form a new peptide bond.
- **Washing:** Wash the resin with DMF to remove unreacted reagents.
- **Repeat:** Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
- **Final Deprotection:** After the final amino acid has been coupled, perform a final Fmoc deprotection.
- **Cleavage and Deprotection:** Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove any side-chain protecting groups.
- **Peptide Precipitation:** Precipitate the cleaved peptide in cold diethyl ether and collect it by centrifugation.
- **Purification and Analysis:** Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

## Analytical Quantification by HPLC

The quantification of **H-DL-Abu-OH** in biological samples or as a component of a mixture can be achieved using HPLC, often with pre-column derivatization to enhance detection.

#### Principle:

Amino acids are derivatized with a fluorescent tag, such as o-phthalaldehyde (OPA) in the presence of a thiol, to form highly fluorescent isoindole derivatives. These derivatives are then separated by reverse-phase HPLC and quantified using a fluorescence detector.

#### Materials and Equipment:

- HPLC system with a fluorescence detector
- Reverse-phase C18 column
- OPA derivatizing reagent
- Mobile phases (e.g., sodium acetate buffer and methanol/acetonitrile)
- **H-DL-Abu-OH** standard
- Internal standard (e.g., norvaline)

#### General Procedure:

- **Sample Preparation:** Deproteinize plasma or other biological samples using an acid (e.g., trichloroacetic acid) followed by centrifugation and filtration.
- **Derivatization:** Mix the sample or standard with the OPA reagent. The reaction is typically rapid at room temperature.
- **HPLC Analysis:** Inject the derivatized sample onto the C18 column. Elute the components using a gradient of increasing organic mobile phase.
- **Detection:** Monitor the elution of the derivatized amino acids using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).
- **Quantification:** Determine the concentration of **H-DL-Abu-OH** by comparing its peak area to that of a known standard, using an internal standard to correct for variations.

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- To cite this document: BenchChem. [An In-depth Technical Guide to H-DL-Abu-OH (DL- $\alpha$ -Aminobutyric Acid)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3430085#h-dl-abu-oh-molecular-weight]

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